Phenylbutazone trimethylgallate
Overview
Description
Phenylbutazone trimethylgallate is a compound derived from phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory, antipyretic, and analgesic properties . Phenylbutazone was initially used to treat rheumatoid arthritis and other inflammatory conditions . The trimethylgallate derivative is a modified form that may offer unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phenylbutazone trimethylgallate involves several steps, including the synthesis of phenylbutazone and its subsequent modification. One method involves the use of acetonitrile, water, and phosphoric acid in a reverse phase high-performance liquid chromatography (HPLC) setup . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general practices in the pharmaceutical industry involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are standard practices.
Chemical Reactions Analysis
Types of Reactions: Phenylbutazone trimethylgallate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Phenylbutazone trimethylgallate has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound in analytical methods such as HPLC . In biology and medicine, it is studied for its potential anti-inflammatory and analgesic effects . Industrial applications may include its use in the formulation of pharmaceuticals and other products.
Mechanism of Action
The mechanism of action of phenylbutazone trimethylgallate involves the inhibition of prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation . This leads to a reduced production of prostaglandins, which are mediators of inflammation. The compound’s effects are primarily due to its ability to reduce inflammation and alleviate pain.
Comparison with Similar Compounds
Similar Compounds: Phenylbutazone trimethylgallate is similar to other NSAIDs, such as oxyphenbutazone and aminopyrine . These compounds share similar anti-inflammatory and analgesic properties but differ in their chemical structures and specific applications.
Uniqueness: The uniqueness of this compound lies in its modified structure, which may offer distinct pharmacological properties and potential advantages over other NSAIDs. Its specific applications and effects are subjects of ongoing research.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 3,4,5-trimethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c1-5-6-17-23-27(32)30(21-13-9-7-10-14-21)31(22-15-11-8-12-16-22)28(23)37-29(33)20-18-24(34-2)26(36-4)25(19-20)35-3/h7-16,18-19H,5-6,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVQJQXAUQINRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166795 | |
Record name | Phenylbutazone trimethylgallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16006-74-9 | |
Record name | Benzoic acid, 3,4,5-trimethoxy-, 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16006-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylbutazone trimethylgallate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylbutazone trimethylgallate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-2,5-dihydro-5-oxo-1,2-diphenyl-1H-pyrazol-3-yl 3,4,5-trimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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